4-Fluoro-1-naphthyl-(5-methyl-2-thienyl)methanol 4-Fluoro-1-naphthyl-(5-methyl-2-thienyl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13431816
InChI: InChI=1S/C16H13FOS/c1-10-6-9-15(19-10)16(18)13-7-8-14(17)12-5-3-2-4-11(12)13/h2-9,16,18H,1H3
SMILES: CC1=CC=C(S1)C(C2=CC=C(C3=CC=CC=C32)F)O
Molecular Formula: C16H13FOS
Molecular Weight: 272.3 g/mol

4-Fluoro-1-naphthyl-(5-methyl-2-thienyl)methanol

CAS No.:

Cat. No.: VC13431816

Molecular Formula: C16H13FOS

Molecular Weight: 272.3 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-1-naphthyl-(5-methyl-2-thienyl)methanol -

Specification

Molecular Formula C16H13FOS
Molecular Weight 272.3 g/mol
IUPAC Name (4-fluoronaphthalen-1-yl)-(5-methylthiophen-2-yl)methanol
Standard InChI InChI=1S/C16H13FOS/c1-10-6-9-15(19-10)16(18)13-7-8-14(17)12-5-3-2-4-11(12)13/h2-9,16,18H,1H3
Standard InChI Key ZYDJIXMGVLRYFK-UHFFFAOYSA-N
SMILES CC1=CC=C(S1)C(C2=CC=C(C3=CC=CC=C32)F)O
Canonical SMILES CC1=CC=C(S1)C(C2=CC=C(C3=CC=CC=C32)F)O

Introduction

4-Fluoro-1-naphthyl-(5-methyl-2-thienyl)methanol is a complex organic compound that combines elements of naphthalene, thiophene, and a fluorine substituent. This compound is of interest in various fields of chemistry due to its unique structural features, which can influence its physical, chemical, and biological properties. Despite the limited availability of specific research articles directly focused on this compound, its components and similar compounds provide valuable insights into its potential applications and characteristics.

Synthesis and Preparation

The synthesis of 4-Fluoro-1-naphthyl-(5-methyl-2-thienyl)methanol typically involves multi-step reactions, including the formation of the naphthalene and thiophene rings, introduction of the fluorine atom, and attachment of the methanol group. Common methods might involve Grignard reactions, Friedel-Crafts acylation, and subsequent reduction steps.

Potential Applications

While specific applications of 4-Fluoro-1-naphthyl-(5-methyl-2-thienyl)methanol are not well-documented, compounds with similar structures have been explored for their biological activities, such as antitumor or antimicrobial effects. The presence of fluorine can enhance bioavailability and stability in biological systems.

Biological Activity:

  • Antitumor Activity: Fluorinated compounds are often studied for their potential in cancer treatment due to their ability to penetrate cell membranes effectively.

  • Antimicrobial Activity: Thiophene derivatives have shown promise in inhibiting microbial growth.

Spectroscopic Analysis

Spectroscopic methods like NMR, IR, and MS are crucial for characterizing the structure and purity of 4-Fluoro-1-naphthyl-(5-methyl-2-thienyl)methanol. These techniques provide detailed information about the molecular structure and can help identify functional groups.

TechniqueInformation Provided
NMRMolecular structure, including the arrangement of atoms.
IRPresence of functional groups (e.g., hydroxyl, fluorine).
MSMolecular weight and fragmentation patterns.

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